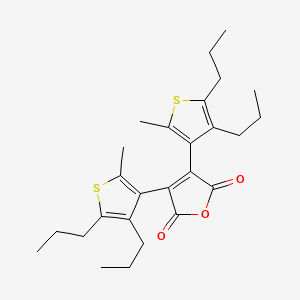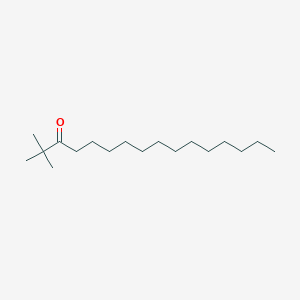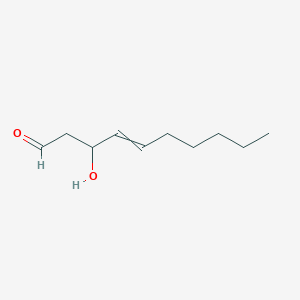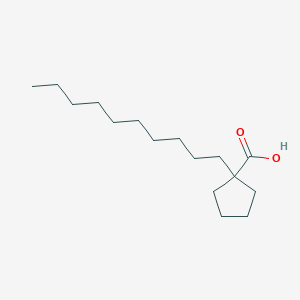
Cyclopentanecarboxylic acid, 1-decyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxylic acid, 1-decyl- is an organic compound that features a cyclopentane ring with a carboxylic acid group and a decyl chain attached
Métodos De Preparación
The synthesis of cyclopentanecarboxylic acid, 1-decyl- can be achieved through several methods:
Palladium-Catalyzed Hydrocarboxylation: This method involves the reaction of cyclopentene with carbon monoxide and water in the presence of a palladium catalyst to form cyclopentanecarboxylic acid.
Base-Induced Ring Contraction: Another approach involves the base-induced ring contraction of 2-chlorocyclohexanone to form methyl cyclopentanecarboxylate, which can be hydrolyzed to yield cyclopentanecarboxylic acid.
Análisis De Reacciones Químicas
Cyclopentanecarboxylic acid, 1-decyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium).
Aplicaciones Científicas De Investigación
Cyclopentanecarboxylic acid, 1-decyl- has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory agents and other therapeutic compounds.
Fragrances: The compound is used as a building block in the creation of complex scents for the fragrance industry.
Organic Synthesis: It is employed as a starting material in various synthetic transformations in organic chemistry research.
Dyes: The compound finds application in the synthesis of dyes used in different industries.
Mecanismo De Acción
The mechanism of action of cyclopentanecarboxylic acid, 1-decyl- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The decyl chain can affect the compound’s hydrophobicity and membrane permeability, impacting its biological activity.
Comparación Con Compuestos Similares
Cyclopentanecarboxylic acid, 1-decyl- can be compared with other similar compounds such as:
Cyclopentanecarboxylic Acid: Lacks the decyl chain, making it less hydrophobic and potentially less effective in certain applications.
Cyclohexanecarboxylic Acid: Contains a six-membered ring instead of a five-membered ring, which can influence its chemical reactivity and physical properties.
Cyclopentylacetic Acid: Has an acetic acid group instead of a carboxylic acid group, leading to different chemical behavior and applications.
These comparisons highlight the unique structural features and potential advantages of cyclopentanecarboxylic acid, 1-decyl- in various applications.
Propiedades
Número CAS |
122098-86-6 |
|---|---|
Fórmula molecular |
C16H30O2 |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
1-decylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-12-16(15(17)18)13-10-11-14-16/h2-14H2,1H3,(H,17,18) |
Clave InChI |
XAIJALYVQWFVSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1(CCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
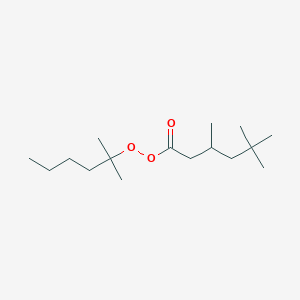
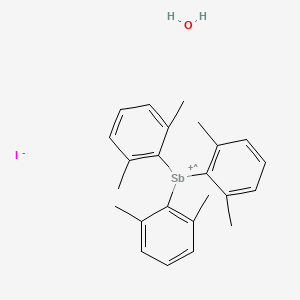
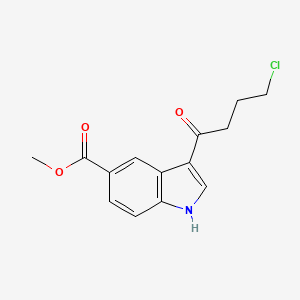
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
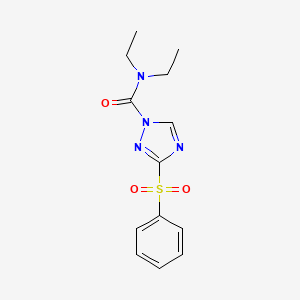
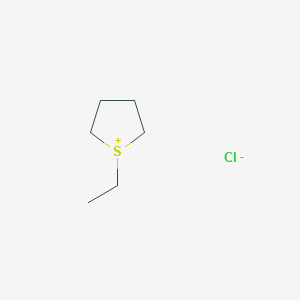
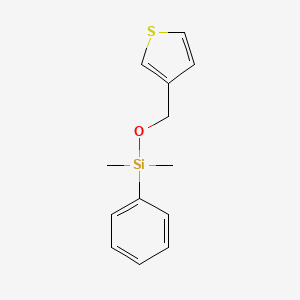

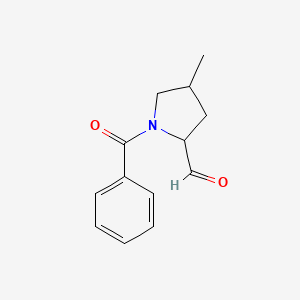
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
